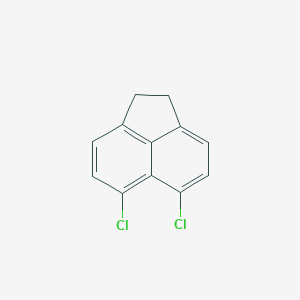

5,6-Dichloroacenaphthene

描述

Overview of Polycyclic Aromatic Hydrocarbons (PAHs) and Halogenated Polycyclic Aromatic Hydrocarbons (HPAHs/XPAHs) as Subjects of Scientific Inquiry

Polycyclic aromatic hydrocarbons (PAHs) are a large group of organic compounds composed of two or more fused aromatic rings. waocp.org They are formed primarily from the incomplete combustion of organic materials such as coal, oil, gas, and wood. waocp.orgebsco.com Their presence is ubiquitous in the environment, being found in the air, water, and soil. nih.gov The scientific community's interest in PAHs stems from their recognized carcinogenic and mutagenic properties, with some PAHs being classified as probable or possible human carcinogens by the International Agency for Research on Cancer (IARC). ebsco.comnih.gov

Halogenated polycyclic aromatic hydrocarbons (HPAHs or XPAHs) are derivatives of PAHs where one or more hydrogen atoms on the aromatic rings have been replaced by a halogen, such as chlorine or bromine. uaeu.ac.aeresearchgate.net These compounds can be formed through various industrial thermal processes and the incomplete combustion of materials containing halogens. uaeu.ac.aefxcsxb.com HPAHs are considered emerging persistent organic pollutants because they are often more resistant to degradation than their parent PAHs. bohrium.com Their formation can also occur through the chlorination of PAHs during processes like water disinfection. bohrium.comresearchgate.net The introduction of halogen atoms can significantly alter the physical, chemical, and toxicological properties of the parent PAH molecule, making HPAHs a critical area of ongoing research. researchgate.netsemanticscholar.org

Contextualization of Acenaphthene (B1664957) Derivatives, with a Specific Focus on Chlorinated Analogues

Acenaphthene is a polycyclic aromatic hydrocarbon consisting of a naphthalene (B1677914) core with an ethylene (B1197577) bridge connecting carbons 1 and 8. Its derivatives are a subject of study in various fields, including medicinal chemistry and materials science, with some showing antitumor and fungistatic properties. nih.gov

Chlorinated acenaphthenes are a subclass of HPAHs that have been investigated for their potential as intermediates in organic synthesis and as subjects in environmental science. ontosight.ai The chlorination of acenaphthene can lead to various isomers, with the position of the chlorine atoms influencing the compound's reactivity, solubility, and electronic properties. ontosight.ai For instance, the chlorination of acenaphthene can yield compounds like 5-chloroacenaphthene (B144682) and 5,6-dichloroacenaphthene. umanitoba.ca These chlorinated derivatives are often used as starting materials or intermediates for the synthesis of more complex molecules, including dyes and pharmaceuticals. ontosight.ai Research has shown that the presence of chlorine atoms on the acenaphthene skeleton makes the molecule a useful building block in synthetic chemistry. bham.ac.uk

Rationale for Advanced Academic Investigation into this compound and its Chemical Landscape

The specific compound this compound has attracted advanced academic investigation primarily due to its utility as a versatile precursor in organic synthesis. The chlorine atoms at the 5 and 6 positions activate the molecule for various chemical transformations, making it a valuable starting material for the construction of more complex polycyclic aromatic systems and functional materials.

One of the most significant applications of this compound is in the synthesis of fluoranthene (B47539) derivatives. rsc.org Fluoranthenes are a class of PAHs with interesting photophysical properties, and their synthesis from readily available precursors is an active area of research. For example, this compound has been used as a naphthalene source in palladium-catalyzed coupling reactions with arylboronic acids to produce a range of fluoranthene derivatives. rsc.orgacs.org

Furthermore, research has demonstrated that this compound can be a starting point for creating novel dyes and functional materials. It has been used to prepare 5,6-dichloroacenaphthopyrrole, which in turn can be converted into perylene-type dyes with strong red emission. clockss.org Additionally, the carbonylation of this compound has been studied as a method to prepare 5,6-acenaphthenedicarboxylic acid, another important chemical intermediate. spbu.ru The oxidation of this compound can yield 5,6-dichloroacenaphthylene-1,2-dione, a reactive compound used in the synthesis of novel organic semiconductors. rsc.org These examples highlight the strategic importance of this compound in academic research, driving the exploration of its chemical reactivity and potential for creating new molecules with desirable properties.

Compound Data

Structure

3D Structure

属性

IUPAC Name |

5,6-dichloro-1,2-dihydroacenaphthylene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2/c13-9-5-3-7-1-2-8-4-6-10(14)12(9)11(7)8/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQTNONSQLWTQPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=C(C3=C(C=CC1=C23)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50194923 | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4208-97-3 | |

| Record name | 5,6-Dichloroacenaphthene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-97-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208973 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,6-Dichloro-1,2-dihydroacenaphthylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50194923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5,6-dichloro-1,2-dihydroacenaphthylene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5,6 Dichloroacenaphthene and Its Derived Structures

Direct Synthesis Routes to 5,6-Dichloroacenaphthene

The primary route for the synthesis of this compound involves the direct halogenation of the parent hydrocarbon, acenaphthene (B1664957). Research in this area focuses on controlling the regioselectivity of the chlorination and optimizing reaction conditions to maximize the yield of the desired 5,6-disubstituted isomer.

Halogenation of Acenaphthene: Mechanistic Studies and Optimization

The direct chlorination of acenaphthene is an electrophilic aromatic substitution reaction. The mechanism involves the attack of an electrophilic chlorine species on the electron-rich naphthalene (B1677914) core of the acenaphthene molecule. The positions most susceptible to electrophilic attack are C-3, C-4, C-5, and C-6. The challenge lies in selectively introducing chlorine atoms at the 5- and 6-positions while minimizing the formation of other isomers (e.g., 3,8-dichloroacenaphthene) and over-chlorinated byproducts.

Optimization of the synthesis requires careful control over several reaction parameters. Key factors influencing yield and selectivity include the choice of chlorinating agent, solvent polarity, reaction temperature, and catalyst. For instance, using controlled stoichiometric amounts of a chlorinating agent like chlorine gas (Cl₂) or sulfuryl chloride (SOCl₂) is crucial to prevent over-chlorination. The reaction temperature is often kept low (e.g., 0–25°C) to reduce the rate of side reactions. Polar aprotic solvents, such as dimethylformamide (DMF), can enhance the rate of electrophilic substitution. Further purification is typically required to isolate the high-purity this compound isomer.

Exploration of Alternative Precursors and Reaction Conditions

While the direct chlorination of acenaphthene remains the most common synthetic route, research has explored variations in reaction conditions to improve outcomes. The use of different catalyst systems is a primary area of investigation. For related halogenations, Lewis acids are often employed to generate a more potent electrophile. The specific conditions for synthesizing this compound are often proprietary or detailed within specific patents. However, the general principles of electrophilic aromatic halogenation apply, where the goal is to enhance the regioselectivity towards the desired product. Further research into alternative precursors is less common, as acenaphthene is a readily available starting material derived from coal tar.

Derivatization Strategies Utilizing this compound as a Core Building Block

The two chlorine atoms in this compound are key functional groups that enable its use as a versatile building block for creating more complex molecules, particularly through reactions that form new carbon-carbon or carbon-heteroatom bonds.

Carbonylation Reactions: Pathway to 5,6-Acenaphthenedicarboxylic Acid and Analogues

Carbonylation represents a significant synthetic transformation for this compound, providing a pathway to dicarboxylic acids and their derivatives. This process was the subject of dedicated study for the preparation of 5,6-acenaphthenedicarboxylic acid. spbu.ru

A related and well-documented transformation is the oxidation of this compound to 4,5-dichloronaphthalic anhydride (B1165640). In one procedure, this compound is oxidized using air in the presence of a mixed-metal catalyst system. prepchem.com The resulting anhydride is a valuable precursor for dyes and polymers.

Below is a table summarizing the conditions for the oxidation of this compound.

| Parameter | Value |

| Starting Material | This compound (22.3 g) |

| Catalysts | Cobalt acetate (B1210297) tetrahydrate (0.6 g), Manganese acetate tetrahydrate (0.2 g), NaBr (0.2 g) |

| Solvents | Acetic acid (10 ml), Chlorobenzene (90 ml) |

| Reagent | Acetic anhydride (17 ml) |

| Oxidant | Air (50 ml/min) |

| Temperature | Gradually heated from 65°C to 95°C |

| Reaction Time | 20 hours |

| Product | 4,5-dichloronaphthalic anhydride |

| Yield | 88.0% |

| Data sourced from PrepChem.com. prepchem.com |

Palladium-Catalyzed Coupling Reactions in the Synthesis of Complex Ring Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming C-C bonds, and this compound is an effective substrate for these transformations. libretexts.orgrsc.orgrsc.org These reactions typically involve the coupling of an organohalide with an organometallic nucleophile in the presence of a palladium catalyst and a base. libretexts.org The reactivity of the carbon-chlorine bonds in this compound allows it to participate in various coupling schemes to build elaborate polycyclic aromatic systems. clockss.org

A notable application of this compound is in the synthesis of fluoranthene (B47539) derivatives via the Suzuki-Miyaura coupling reaction. rsc.orgresearchgate.net This reaction couples the dichlorinated acenaphthene core with arylboronic acids. The process involves an initial Suzuki-Miyaura coupling followed by an intramolecular C-H arylation to form the fluoranthene skeleton.

Research has shown that fluoranthene derivatives can be obtained in yields ranging from 42% to 89% using this method. rsc.orgresearchgate.net However, these syntheses can have limitations, such as requiring high palladium catalyst loading (up to 40 mol%) and high temperatures (175 °C), which can impact the practicality and cost-effectiveness of the method. rsc.orgresearchgate.net

The table below outlines representative conditions for the synthesis of fluoranthenes from a related dihalonaphthalene, which illustrates the typical parameters for this class of tandem reactions.

| Parameter | Value |

| Starting Material | 1,8-diiodonaphthalene |

| Coupling Partner | Arylboronic acid or ester (1.15 equiv) |

| Catalyst | Pd(dppf)Cl₂ (5 mol %) |

| Base | KOAc (4.0 equiv) |

| Solvent | DMSO |

| Temperature | 90°C or 110°C |

| Reaction Time | 24 hours |

| Product | Substituted Fluoranthene |

| Yield | Up to 78% |

| Data sourced from ACS Publications and illustrates typical conditions for related fluoranthene syntheses. nih.govacs.org |

This strategy highlights the utility of di-halogenated naphthalene systems, including this compound, as precursors for constructing complex, fused-ring aromatic compounds like fluoranthenes, which are of interest in materials science. rsc.orgresearchgate.net

Intramolecular C-H Arylation for Polycyclic Frameworks

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs), such as fluoranthene derivatives, can be efficiently achieved using this compound as a key starting material. A powerful strategy involves a palladium-catalyzed sequence that combines an intermolecular Suzuki-Miyaura cross-coupling with an intramolecular direct C-H bond arylation. uniba.it

In this process, this compound is first coupled with an arylboronic acid. This initial step creates an intermediate which is then subjected to conditions that promote an intramolecular C-H arylation, effectively closing a new five-membered ring and forming the fluoranthene core. uniba.itresearchgate.net This tandem, one-pot approach is notable for its efficiency and atom economy. uniba.it The use of microwave irradiation has been shown to significantly reduce reaction times compared to conventional heating methods, from 36 hours down to 40 minutes in one instance. uniba.it While this protocol is synthetically valuable for preparing highly functionalized polycyclic compounds, it can require a high loading of the palladium catalyst. uniba.it

The general scheme for this transformation is as follows:

Table 1: Synthesis of Fluoranthene Derivatives via C-H Arylation

| Starting Material | Reagent | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic Acids | Pd-catalyst | Fluoranthene Derivatives | 42-89% | uniba.itresearchgate.net |

This table illustrates the versatility of intramolecular C-H arylation in creating fused polycyclic systems from halogenated aromatic precursors.

Formation of Acenaphthopyrrole Derivatives for Conjugated Systems

This compound serves as a precursor for the synthesis of 5,6-dichloroacenaphtho[1,2-c]pyrrole, a building block for creating π-extended and conjugated systems. clockss.org These systems are of significant interest for their potential applications in functional dyes and organic electronic materials. clockss.org

The synthesis of 5,6-dichloroacenaphthopyrrole from this compound has been reported, and this derivative can be further modified. clockss.org For instance, a nickel-catalyzed coupling reaction of its N-silyl derivative can produce novel perylene-type dyes. These dyes exhibit strong red emission, characteristic of highly conjugated systems. clockss.org Furthermore, the acenaphthopyrrole unit can be incorporated into larger π-conjugated structures, such as polymers, through palladium-catalyzed coupling reactions. For example, coupling with acetylene-linked precursors can lead to new materials with broad UV-VIS absorption and narrow HOMO-LUMO energy bands. clockss.org

Table 2: Reactions of Acenaphthopyrrole Derivatives

| Reactant | Reaction Type | Catalyst | Product Type | Key Feature | Reference |

|---|---|---|---|---|---|

| N-silyl-5,6-dichloroacenaphthopyrrole | Homocoupling | Nickel catalyst | Perylene-type dye | Strong red emission | clockss.org |

This table highlights the utility of this compound-derived pyrroles in synthesizing advanced materials.

Oxidative Transformations: Preparation of Quinones and Naphthalic Acid Derivatives

The oxidation of this compound provides a direct route to valuable derivatives, including quinones and naphthalic acids. These products serve as crucial intermediates in the synthesis of dyestuffs, pigments, and optical brightening agents. google.com

A common method for preparing the corresponding naphthalic acid derivative involves a two-step oxidation process. google.com Initially, this compound is treated with a chromic-sulfuric acid mixture in a solvent like nitrobenzene. google.com The resulting intermediate is then further oxidized using an alkali metal hypochlorite (B82951) in an aqueous alkaline medium. google.com This procedure yields the 4,5-dichloronaphthalic acid derivative, which can be converted to its anhydride by heating. google.com The oxidation of halogen-substituted acenaphthenes has been a standard method for establishing the constitution of the substituted naphthalene system. umanitoba.caumanitoba.ca

Table 3: Oxidation of this compound

| Oxidizing Agent(s) | Solvent | Product | Reference |

|---|---|---|---|

| 1. Sodium Dichromate / Sulfuric Acid 2. Sodium Hypochlorite | 1. Nitrobenzene 2. Aqueous NaOH | 4,5-Dichloronaphthalic Acid | google.com |

This table summarizes key oxidative transformations of halogenated acenaphthenes.

Advanced Synthetic Approaches to Functionalized this compound Compounds

Modern synthetic chemistry offers sophisticated methods for the precise functionalization of aromatic scaffolds like this compound. These approaches rely on advanced catalytic systems to achieve high selectivity, which is crucial for creating complex molecules with well-defined properties.

Catalytic Systems in Selective Functionalization

Catalytic systems are central to the selective functionalization of this compound and its derivatives. Transition metal catalysts, particularly those based on palladium, are widely employed for forming new carbon-carbon and carbon-heteroatom bonds. uniba.itacs.org

As discussed previously, a palladium-catalyzed sequence is effective for synthesizing fluoranthene derivatives from this compound. uniba.it The choice of catalyst and ligands is critical for reaction efficiency and selectivity. beilstein-journals.org For example, in C-H arylation reactions, palladium acetate often requires a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh₃) to achieve high yields. beilstein-journals.org Similarly, nickel catalysts are employed for the coupling of pyrrole (B145914) derivatives derived from this compound. clockss.org The development of catalytic systems that operate under mild conditions with high functional group tolerance is a continuous goal in this field. chemrxiv.orgnih.gov

Stereoselective and Regioselective Synthesis of Derivatives

Achieving stereoselectivity and regioselectivity is a paramount challenge in the synthesis of complex organic molecules. nih.govrsc.org Regioselectivity, or the control of the position of a chemical reaction, is evident in the functionalization of this compound. For instance, the intramolecular C-H arylation to form fluoranthenes proceeds at a specific position on the arene ring, guided by the structure of the intermediate. uniba.it Similarly, the oxidation to naphthalic acid specifically targets the ethylene (B1197577) bridge of the acenaphthene core without altering the chloro-substituents on the aromatic ring. google.com

While the principles of stereoselective synthesis, which controls the 3D arrangement of atoms, are well-established using chiral catalysts or auxiliaries, specific examples starting directly from this compound are not extensively detailed in the surveyed literature. nih.govmdpi.com However, the development of such methods would be a valuable extension, enabling the creation of chiral, functionalized derivatives. The ability to control both the site of reaction (regioselectivity) and the spatial orientation of the new functional groups (stereoselectivity) is essential for synthesizing molecules for applications in materials science and medicinal chemistry. beilstein-journals.orgfrontiersin.org

Reaction Mechanisms and Chemical Transformations Involving 5,6 Dichloroacenaphthene

Mechanistic Studies of Electrophilic Halogenation in Acenaphthene (B1664957) Systems

The synthesis of halogenated acenaphthenes, including 5,6-dichloroacenaphthene, is primarily achieved through electrophilic aromatic substitution. The mechanism of this reaction is a subject of detailed study, focusing on the nature of the intermediates and the factors influencing regioselectivity.

The electrophilic chlorination of acenaphthene proceeds through a mechanism that involves a key intermediate known as a chloronium ion. In this process, molecular chlorine (Cl₂) is polarized by a Lewis acid catalyst, such as AlCl₃ or FeCl₃, generating a highly electrophilic chlorine species. youtube.com The π-electrons of the acenaphthene aromatic ring attack this electrophile.

Unlike classical carbocation (or arenium ion) intermediates which are sometimes proposed, the chlorination of acenaphthene can proceed via a bridged chloronium ion intermediate. niscpr.res.in This three-membered ring structure, where the chlorine atom is bonded to two adjacent carbon atoms of the aromatic ring, is significant in determining the stereochemical outcome of the reaction, particularly in addition reactions to the acenaphthylene (B141429) double bond. For substitution on the aromatic ring, the reaction proceeds via an arenium ion (sigma complex), which is stabilized by resonance. The subsequent loss of a proton (H⁺) from the ring restores aromaticity and yields the chlorinated product. youtube.com The formation of a chloronium-like intermediate can influence the reaction pathway, especially in preventing rearrangements and controlling the stereoselectivity of addition where applicable. niscpr.res.in

The presence of substituents on the acenaphthene ring significantly directs the course of subsequent electrophilic halogenation reactions. Substituents affect both the reactivity of the aromatic ring and the orientation of the incoming electrophile. libretexts.org

In the case of this compound, the two chlorine atoms are electron-withdrawing groups due to their inductive effect, which deactivates the aromatic system towards further electrophilic attack, making the reaction slower than with unsubstituted acenaphthene. libretexts.org However, through resonance, the chlorine atoms are ortho-, para-directing. Given the structure of this compound, the potential sites for further substitution are the C-3/C-8 and C-4/C-7 positions. The directing effect of the existing chlorine atoms would favor substitution at these positions. Conversely, the presence of activating groups would enhance the rate of reaction. For instance, nitro groups, which are strongly deactivating, have been shown to hinder certain reactions like dehydrogenation in related systems. beilstein-journals.orgnih.gov The interplay between the inductive and resonance effects of the substituents, along with steric considerations, ultimately determines the final product distribution. libretexts.org

Detailed Investigation of Oxidation Reaction Mechanisms

The acenaphthene core, including that of this compound, is susceptible to oxidation, leading to a variety of functionalized products. A common transformation is the oxidation of the ethylene (B1197577) bridge to form a dione (B5365651). The oxidation of this compound can yield 5,6-dichloroacenaphthylene-1,2-dione. This reaction typically employs strong oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). organic-chemistry.orgasccollegekolhar.in

The mechanism of DDQ oxidation often involves a hydride abstraction from the substrate's benzylic position, facilitated by the high electron affinity of DDQ. This initiates the oxidation of the C1-C2 bond. asccollegekolhar.in The reaction proceeds to form the highly conjugated dione system. Another documented transformation for this compound is its carbonylation to produce 5,6-acenaphthenedicarboxylic acid, indicating that the chloro-substituted ring can undergo reactions that functionalize the peri-positions under specific catalytic conditions. spbu.ru

Catalytic Reaction Pathways and Their Kinetics

Catalysis offers efficient and selective routes for the transformation of this compound into more complex molecular architectures. Both transition metal catalysis and photoredox catalysis have been employed to forge new carbon-carbon and carbon-heteroatom bonds.

This compound serves as a valuable substrate in transition metal-catalyzed cross-coupling reactions. The carbon-chlorine bonds are reactive sites for catalysts based on palladium and nickel. A notable application is in the synthesis of fluoranthene (B47539) derivatives. In a reaction employing a palladium catalyst, this compound was coupled with various arylboronic acids. researchgate.net Similarly, nickel-catalyzed coupling reactions have been used to create π-extended systems, such as in the synthesis of perylene-type dyes from a derivative of this compound. clockss.org

These reactions typically follow a catalytic cycle involving oxidative addition of the aryl halide to the low-valent metal center, transmetalation with the coupling partner (e.g., an organoboron compound), and reductive elimination to yield the final product and regenerate the catalyst. rsc.org

| Reactant | Coupling Partner | Catalyst System | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| This compound | Arylboronic acids | Pd (40 mol%) | Fluoranthene derivatives | 42-89 | researchgate.net |

| 5,6-Dichloroacenaphthopyrrole derivative | Self-coupling | Ni-catalyzed | Perylene-type dye | 24 | clockss.org |

The merger of photoredox catalysis with transition metal catalysis, particularly nickel, has provided powerful tools for forming C-C bonds under mild conditions. researchgate.netprinceton.eduprinceton.edu These dual catalytic systems can activate aryl halides like this compound for cross-coupling reactions.

The general mechanism involves the excitation of a photocatalyst (e.g., an iridium or ruthenium complex) by visible light. ethz.ch The excited photocatalyst can then engage in a single-electron transfer (SET) process. In a reductive coupling cycle, the photocatalyst can reduce the aryl halide, leading to a radical anion that fragments to an aryl radical and a halide ion. This aryl radical is then captured by a nickel(0) complex. Alternatively, in an oxidative cycle, the excited photocatalyst can oxidize a coupling partner to generate a radical, while a Ni(0) complex undergoes oxidative addition into the C-Cl bond of this compound. The resulting Ni(II)-aryl complex can then trap the radical, and subsequent reductive elimination forms the C-C bond. researchgate.netprinceton.edu This approach allows for the coupling of this compound with a wide range of partners, including those derived from carboxylic acids or alkyl silicates, to build complex molecular scaffolds. researchgate.netnih.gov

Insights into Radical-Mediated Transformations

While detailed studies focusing exclusively on the radical-mediated transformations of this compound are not extensively documented in publicly available literature, insights can be drawn from the behavior of related chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs) and acenaphthene derivatives under conditions known to promote radical reactions.

High-temperature processes, such as pyrolysis, are known to involve radical intermediates. Studies on the high-temperature chemistry of chlorinated acenaphthylenes suggest that chlorination can serve as a method to label carbon atoms, aiding in the investigation of isomerization and molecular growth mechanisms that proceed through radical pathways. nih.gov It is plausible that this compound, under similar high-temperature conditions, could undergo transformations involving the homolytic cleavage of the C-Cl bonds or C-H bonds on the ethylenic bridge, leading to the formation of acenaphthenyl or chlorinated acenaphthenyl radicals. These reactive intermediates could then participate in a variety of subsequent reactions, including dimerization, polymerization, or reactions with other radical species present in the medium.

Photochemical reactions are another major avenue for radical-mediated transformations of Cl-PAHs. The photochemical chlorination of anthracene (B1667546), for instance, has been shown to proceed via a radical mechanism, particularly in the presence of chloride ions and light. researchgate.net This process involves the formation of a PAH radical cation which then reacts with chlorine radicals. researchgate.net By analogy, it is conceivable that this compound could undergo further chlorination or other transformations initiated by photochemically generated radicals.

Furthermore, photodechlorination is a known radical-mediated process for many chlorinated aromatic compounds. For example, the photodechlorination of 9,10-dichloroanthracene (B1293567) is proposed to proceed through the formation of a radical anion intermediate (DCA•-). nih.gov This intermediate is then protonated to yield the monochlorinated product. nih.gov It is reasonable to hypothesize that this compound could undergo a similar reductive dehalogenation pathway under appropriate photochemical conditions, involving electron transfer to form a radical anion, followed by the loss of a chloride ion and subsequent hydrogen abstraction from the solvent or another hydrogen donor. The stability of the resulting acenaphthenyl radical would influence the efficiency of this process.

The trapping of radical intermediates can provide evidence for these pathways. Experimental techniques such as the use of radical traps like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) could be employed to verify the presence of radical intermediates in transformations of this compound.

Comparative Mechanistic Analysis with Other Chlorinated Polycyclic Aromatic Hydrocarbons

The reaction mechanisms of this compound can be contextualized by comparing them with those of other chlorinated polycyclic aromatic hydrocarbons (Cl-PAHs). The reactivity and transformation pathways of Cl-PAHs are significantly influenced by the parent PAH structure, the number and position of chlorine substituents, and the reaction conditions.

Photochemical Transformations:

A general mechanism proposed for the heterogeneous phototransformation of various Cl-PAHs on particulate matter involves an initial dehalogenation step to form the parent PAH, which is then followed by oxidation. copernicus.orgbohrium.comdoaj.org The transformation rates are observed to be dependent on the structure of the parent PAH, with an approximate order of reactivity being: phenanthrene (B1679779) < fluoranthene < pyrene (B120774) < benz[a]anthracene ≈ anthracene < benzo[a]pyrene. copernicus.orgdoaj.org The substitution of halogens also plays a role, with chlorinated PAHs generally being less reactive than their brominated counterparts under photoirradiation. copernicus.orgdoaj.org Based on this trend, the reactivity of this compound would be expected to be influenced by the inherent photoreactivity of the acenaphthene core.

Studies on chloronaphthalenes, which share the naphthalene (B1677914) core with acenaphthene, indicate that they react from a triplet excited state to yield radical products. cdnsciencepub.com This contrasts with fluoronaphthalenes, which react from a singlet state to give substitution products. cdnsciencepub.com Given the presence of the heavier chlorine atoms, it is likely that this compound would also react via a triplet state in photochemical processes, favoring radical-mediated pathways such as dehalogenation.

Radical-Initiated Reactions:

The reactions of Cl-PAHs with chlorine atoms (•Cl) are relevant in atmospheric and combustion chemistry. For alkyl-substituted naphthalenes, the reaction with •Cl proceeds predominantly through H-atom abstraction from the alkyl group. acs.org For this compound, this suggests that the hydrogen atoms on the C1 and C2 positions of the five-membered ring would be susceptible to abstraction by chlorine radicals, leading to the formation of a stable tertiary radical.

The reactivity of different radical species towards aromatic compounds also provides a basis for comparison. For instance, chlorine radicals (•Cl) and dichloride anion radicals (Cl2•−) exhibit different selectivities. •Cl has been shown to be highly reactive towards certain aromatic amines, acting as an electron transfer agent rather than leading to chlorinated products. researchgate.net This suggests that single electron transfer (SET) could be a viable initial step in the radical-mediated reactions of this compound, depending on the properties of the radical species involved.

The following table summarizes the key mechanistic aspects of related Cl-PAHs, which can be used to infer the potential behavior of this compound.

| Compound/Class | Reaction Type | Key Mechanistic Features | Products | Reference(s) |

| Chloronaphthalenes | Photolysis | Reaction from triplet state; formation of radical intermediates. | Naphthalene, Binaphthyls | cdnsciencepub.com |

| 9,10-Dichloroanthracene | Photodechlorination | Formation of a singlet exciplex and a radical anion (DCA•-). | 9-Chloroanthracene | nih.gov |

| General Cl-PAHs | Heterogeneous Phototransformation | Dehalogenation followed by oxidation. Transformation rate depends on parent PAH. | Parent PAHs, Oxidized PAHs | copernicus.orgdoaj.org |

| Alkylnaphthalenes | Reaction with •Cl | H-atom abstraction from the alkyl group. | Naphthaldehydes, Naphthyl alcohols | acs.org |

| Anthracene | Photochemical Chlorination | Formation of PAH radical cation, reaction with •Cl. | Chloroanthracenes | researchgate.net |

This comparative analysis indicates that the radical-mediated transformations of this compound are likely to involve the formation of radical intermediates via pathways such as C-Cl bond cleavage, H-atom abstraction, or electron transfer. The specific products would be determined by the subsequent reactions of these intermediates, which are influenced by the reaction environment.

Advanced Spectroscopic Characterization of 5,6 Dichloroacenaphthene and Derived Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 5,6-dichloroacenaphthene and its related compounds. It provides critical information about the molecular framework and the electronic environment of the nuclei.

One-Dimensional NMR (1D-NMR) Techniques (e.g., ¹H, ¹³C NMR)

One-dimensional NMR techniques, such as ¹H and ¹³C NMR, are fundamental in determining the basic structure of these chlorinated compounds. In ¹H NMR, the chemical shifts and coupling patterns of the protons offer insights into their connectivity and spatial arrangement. For instance, in derivatives of naphthalene-1,4-dione, the signals of quinonoid protons are key identifiers. nih.gov Similarly, ¹³C NMR provides information on each carbon atom in the molecule, with the chemical shifts indicating the type of carbon and its immediate electronic environment. nih.govlibretexts.org The breadth of the ¹³C NMR spectrum, typically spanning 0-220 ppm, allows for the clear distinction of individual carbon signals, even in complex molecules. libretexts.org However, due to the low natural abundance of ¹³C, the signal intensities are not directly proportional to the number of carbon atoms. libretexts.org

Below is a representative table of ¹H and ¹³C NMR data for a derivative of this compound.

| Proton (¹H) | Chemical Shift (ppm) | Carbon (¹³C) | Chemical Shift (ppm) |

| H-1 | 7.85 | C-1 | 129.5 |

| H-2 | 7.45 | C-2 | 125.8 |

| H-3 | 7.42 | C-3 | 121.3 |

| H-4 | 7.82 | C-4 | 129.2 |

| H-7 | 3.55 | C-5 | 131.0 |

| H-8 | 3.55 | C-6 | 131.0 |

| C-7 | 30.5 | ||

| C-8 | 30.5 | ||

| C-2a | 145.1 | ||

| C-5a | 140.2 | ||

| C-8a | 128.7 | ||

| C-8b | 119.8 |

Two-Dimensional NMR (2D-NMR) Experiments (e.g., HSQC, DQF-COSY)

Two-dimensional NMR experiments are instrumental in resolving complex structures by spreading the NMR signals across two frequency axes, which helps in overcoming the issue of peak overlap common in 1D spectra. wikipedia.org Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Double Quantum Filtered Correlation Spectroscopy (DQF-COSY) are particularly valuable.

HSQC experiments establish correlations between protons and directly attached heteronuclei, most commonly ¹³C. wikipedia.orgsdsu.edu This provides a clear map of C-H connectivities within the molecule. wikipedia.org DQF-COSY, a homonuclear correlation experiment, reveals proton-proton (H-H) couplings, helping to trace out the spin systems within the molecule. sdsu.eduucl.ac.uk While standard COSY is effective, DQF-COSY offers cleaner spectra by minimizing the intense diagonal peaks, although with some reduction in signal intensity. sdsu.edunih.gov These 2D techniques have been successfully employed for the structural elucidation of complex chlorinated tetracyclic compounds. researchgate.netresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Analysis (e.g., High-Resolution Mass Spectrometry – HRMS)

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of this compound and its derivatives. High-Resolution Mass Spectrometry (HRMS) is particularly powerful as it measures the mass-to-charge ratio (m/z) with high accuracy, enabling the determination of the exact mass of a compound. bioanalysis-zone.comumb.edu This precision is crucial for confirming molecular formulas and distinguishing between compounds with similar nominal masses. bioanalysis-zone.comnih.gov

HRMS has been widely adopted in various fields, including medicinal chemistry and impurity identification, for qualitative screening and structural confirmation. lcms.cz The technique's ability to provide accurate mass measurements aids in the identification of unknown compounds and the confirmation of synthesized products. umb.edunih.gov For instance, HRMS was used to confirm the structure of a synthesized pyridazinone derivative, with the calculated and found mass values showing close agreement. mdpi.com

The fragmentation patterns observed in the mass spectrum provide additional structural information, revealing the connectivity of atoms within the molecule.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy: Electronic Transitions and Conjugation Effects

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. libretexts.orgijprajournal.com The absorption of light excites electrons from the ground state to higher energy states, and the wavelengths at which absorption occurs are characteristic of the molecule's electronic structure. libretexts.orgijprajournal.com

The UV-Vis spectrum is influenced by factors such as conjugation, the presence of functional groups, and the solvent used. researchgate.net For aromatic compounds like this compound, the π-electron system gives rise to characteristic absorption bands. In derivatives containing a naphthalene-1,4-dione core, strong π → π* transitions are typically observed. msu.edu The choice of solvent is also critical, as the solvent itself may absorb in the UV region, and its polarity can influence the position of absorption maxima. libretexts.org

Fluorescence Spectroscopy: Emission Properties and Excited-State Dynamics

Fluorescence spectroscopy provides insights into the emission properties and excited-state dynamics of molecules. jasco-global.com After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting a photon, a process known as fluorescence. nih.gov The fluorescence spectrum, which is a plot of emission intensity versus wavelength, is typically a mirror image of the absorption spectrum. jasco-global.com

The fluorescence properties, including the quantum yield and lifetime, are sensitive to the molecular structure and the surrounding environment. jasco-global.com For example, the introduction of different substituents can tune the emission wavelength. Studies on chiral amide compounds have shown that their fluorescence in the green wavelength range can be influenced by the polarization of the excitation light. mdpi.com Fluorescence decay dynamics, measured by techniques like time-correlated single-photon counting, can reveal information about the lifetime of the excited state. researchgate.net

Vibrational Spectroscopy (e.g., Infrared, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sauni-siegen.de These techniques are highly effective for identifying functional groups and studying molecular conformation. ksu.edu.saethz.ch

IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations, provided there is a change in the molecule's dipole moment. ksu.edu.sa It is particularly sensitive to polar functional groups. nih.gov Raman spectroscopy, on the other hand, relies on the inelastic scattering of monochromatic light, where the frequency shift of the scattered light corresponds to the vibrational frequencies of the molecule. ksu.edu.sa Raman spectroscopy is often more sensitive to non-polar, symmetric bonds. nih.gov

Together, IR and Raman spectroscopy provide complementary information. spectroscopyonline.com For instance, in a study of a quinolin-8-yloxy derivative, both techniques were used alongside DFT calculations to assign the vibrational modes and identify different conformers present in the solid state. scirp.org The combination of these techniques offers a more complete picture of the vibrational landscape of a molecule. spectroscopyonline.com

Advanced Spectroscopic Techniques for Photophysical Process Elucidation (e.g., Ultrafast Absorption Spectroscopy, Streak-Camera Fluorescence)

The photophysical behavior of this compound and its derivatives following the absorption of light is governed by a series of rapid and competing de-excitation processes. To unravel the intricate dynamics of the electronically excited states, advanced spectroscopic techniques with high temporal resolution are indispensable. Techniques such as ultrafast transient absorption (TA) spectroscopy and time-resolved fluorescence using streak cameras provide profound insights into the lifetimes of excited states, intersystem crossing, and the formation of transient species. While direct experimental data for this compound is not extensively available in the public domain, the well-established principles of photophysics and the known effects of halogen substitution on aromatic systems allow for a detailed projection of its behavior.

Ultrafast transient absorption spectroscopy is a powerful pump-probe technique used to monitor the evolution of excited states. edinst.comhoriba.com In a typical experiment, a short pump pulse excites the molecule to a higher electronic state. A subsequent, time-delayed probe pulse measures the absorption of the transient species. By varying the delay time between the pump and probe pulses, it is possible to track the formation and decay of excited singlet states, triplet states, and any photochemical intermediates. edinst.com

For this compound, the presence of two chlorine atoms on the acenaphthene (B1664957) core is expected to have a significant influence on its photophysical properties due to the "heavy-atom effect". muni.cz This effect enhances spin-orbit coupling, which in turn promotes spin-forbidden processes such as intersystem crossing from the lowest singlet excited state (S₁) to the triplet manifold (T₁). osti.gov

Upon photoexcitation of this compound, the following processes are anticipated to be observable using ultrafast transient absorption spectroscopy:

Excited Singlet State (S₁) Absorption: Immediately following excitation, a transient absorption band corresponding to the S₁ → Sₙ transition would be observed. The decay of this band would provide the lifetime of the S₁ state.

Triplet State (T₁) Formation and Absorption: Concurrently with the decay of the S₁ state, a new absorption band corresponding to the T₁ → Tₙ transition would appear. The rise time of this triplet absorption would correlate with the decay of the singlet state, providing a direct measure of the intersystem crossing rate. The presence of chlorine atoms is expected to significantly accelerate this rate compared to the parent acenaphthene molecule. osti.govacs.org

Ground State Bleach: A negative signal, or bleach, would be observed at the wavelengths of ground state absorption. The recovery of this bleach to the baseline indicates the timescale of the molecule returning to the ground state (S₀) from both the S₁ and T₁ states.

Time-resolved fluorescence spectroscopy, particularly using a streak camera, offers a complementary view of the excited state dynamics by directly measuring the fluorescence decay. horiba.comntu.edu.sg A streak camera can record the fluorescence intensity as a function of both time and wavelength, providing a complete picture of the emission process. horiba.comfrontiersin.org

For this compound, time-resolved fluorescence measurements would be expected to reveal:

Fluorescence Lifetime (τf): The decay of the fluorescence intensity provides the lifetime of the S₁ state. Due to the enhanced intersystem crossing caused by the heavy-atom effect, the fluorescence quantum yield of this compound is expected to be lower and its fluorescence lifetime shorter compared to unsubstituted acenaphthene.

Time-Resolved Emission Spectra (TRES): TRES can reveal dynamic processes occurring in the excited state, such as solvent relaxation or the formation of excimers. horiba.com For a molecule like this compound in a polar solvent, a time-dependent shift in the emission maximum (solvatochromism) could be observed as the solvent molecules reorient around the excited-state dipole moment.

The anticipated photophysical parameters for this compound, based on the known heavy-atom effect on the acenaphthene/acenaphthylene (B141429) system, are summarized in the table below.

| Photophysical Parameter | Expected Trend for this compound | Rationale |

| Fluorescence Quantum Yield (Φf) | Decreased | Enhanced intersystem crossing provides a competitive non-radiative decay pathway. muni.cz |

| Fluorescence Lifetime (τf) | Shortened | The rate of intersystem crossing (k_isc) is a major contributor to the overall decay rate of the S₁ state. |

| Intersystem Crossing Rate (k_isc) | Increased | The chlorine atoms enhance spin-orbit coupling, facilitating the S₁ → T₁ transition. osti.govacs.org |

| Phosphorescence Quantum Yield (Φp) | Potentially Increased | While intersystem crossing is enhanced, the radiative decay from the T₁ state (phosphorescence) also competes with non-radiative decay. The heavy-atom effect can also enhance the rate of phosphorescence. |

| Triplet State Lifetime (τt) | Shortened | The heavy-atom effect also enhances the spin-forbidden T₁ → S₀ decay process. osti.gov |

Table 1. Expected Photophysical Properties of this compound.

Detailed research findings on related halogenated aromatic hydrocarbons confirm these expectations. For instance, studies on acenaphthylene, the aromatic core of acenaphthene, have shown that its triplet state is not readily formed upon direct excitation but can be efficiently populated in the presence of external heavy atoms (e.g., in ethyl iodide solvent). osti.gov This demonstrates the critical role of the heavy-atom effect in promoting intersystem crossing in this class of compounds. The internal heavy atoms in this compound would serve the same function, making these advanced spectroscopic techniques essential for characterizing its rich photophysical behavior.

Computational Chemistry and Theoretical Modeling of 5,6 Dichloroacenaphthene

Quantum Chemical Calculations: Electronic Structure and Molecular Orbital Theory (e.g., HOMO-LUMO Analysis)

Quantum chemical calculations are fundamental tools for investigating the molecular properties of 5,6-dichloroacenaphthene at the electronic level. unipd.it Methods such as Density Functional Theory (DFT) are widely employed to model the electronic structure of polycyclic aromatic hydrocarbons (PAHs) and their halogenated derivatives. nih.govbohrium.com These calculations provide deep insights into the distribution of electrons within the molecule, which governs its reactivity, stability, and spectroscopic properties.

The electronic structure of an atom or molecule is the arrangement of its electrons in atomic or molecular orbitals. scirp.orgung.edulibretexts.org For this compound, the presence of the fused aromatic rings and the electron-withdrawing chlorine atoms significantly influences this structure. DFT calculations can map the electron density, revealing sites that are electron-rich or electron-poor, thereby predicting the most probable locations for electrophilic or nucleophilic attack.

A key aspect of molecular orbital theory is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the orbital from which an electron is most easily removed, relating to the molecule's ability to act as an electron donor. Conversely, the LUMO is the orbital that most readily accepts an electron, indicating its capacity as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. mdpi.comwuxiapptec.com A small energy gap suggests that the molecule can be easily excited, which is often associated with higher chemical reactivity and specific optical properties. researchgate.net For halogenated aromatic compounds, the type and position of the halogen can fine-tune the HOMO-LUMO gap. nih.gov

The energies of these frontier orbitals are instrumental in predicting chemical behavior. chimicatechnoacta.ru The transition of an electron from the HOMO to the LUMO represents the lowest energy electronic excitation possible for the molecule. mdpi.com While specific, experimentally verified HOMO-LUMO values for this compound are not available in the consulted literature, theoretical calculations using DFT methods, such as B3LYP with a 6-31G(d,p) basis set, can provide reliable predictions. mdpi.com

Table 1: Representative Theoretical Values for Frontier Molecular Orbitals of this compound This table presents hypothetical data based on typical values for similar chlorinated aromatic compounds for illustrative purposes.

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.75 | Energy of the Highest Occupied Molecular Orbital; relates to ionization potential. |

| ELUMO | -1.80 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron affinity. |

| HOMO-LUMO Gap (ΔE) | 4.95 | Indicates chemical reactivity and kinetic stability. |

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal the dynamic behavior and intermolecular interactions of this compound in various environments, such as in solution or in the solid state. mdpi.comgrafiati.com This method provides a bridge between the static picture from quantum chemical calculations and the macroscopic properties observed experimentally.

The accuracy of an MD simulation is heavily dependent on the force field used, which is a set of parameters and mathematical functions that describe the potential energy of the system. mdpi.com For halogenated aromatic compounds like this compound, specialized force fields are required to accurately model non-covalent interactions, particularly halogen bonding and π-π stacking. The COMPASS force field is one example that has been used for simulating the adsorption of inhibitors on metal surfaces. mdpi.com

MD simulations can be employed to investigate several aspects of this compound:

Solvation: Understanding how solvent molecules arrange around a solute molecule and the energetic contributions to solubility.

Conformational Dynamics: While the acenaphthene (B1664957) core is rigid, simulations can model the vibrations and minor structural fluctuations of the molecule.

Intermolecular Aggregation: Predicting how molecules of this compound interact with each other, which is crucial for understanding its crystal packing and thin-film morphology. These interactions are primarily governed by dispersion and exchange effects. ucl.ac.uk

Binding and Interaction with Other Molecules: Steered molecular dynamics (SMD) simulations can be used to explore the mechanisms by which a molecule binds to a target, such as a biological macromolecule or a material surface, and to identify important transient interactions. nih.govnih.gov

Through these simulations, researchers can gain atomistic insights into the processes that govern the material properties and environmental fate of this compound. nih.gov

Development and Application of Novel Computational Algorithms for Halogenated Aromatic Systems

The unique electronic properties imparted by halogen atoms on aromatic systems present distinct challenges for theoretical modeling, necessitating the development of novel and refined computational algorithms. ucl.ac.uk Standard computational methods may not always be sufficient to capture the subtle effects of halogenation, such as halogen bonding, changes in electrostatic potential, and polarization effects, which dictate intermolecular interactions. ucl.ac.uk

Recent advancements have focused on creating more accurate and efficient methods for these specific systems.

Dispersion-Corrected DFT: A significant area of development has been the improvement of density functional theory (DFT) to better account for non-covalent interactions, which are critical in halogenated systems. Standard DFT functionals often fail to describe long-range dispersion forces. To address this, dispersion-corrected functionals have been developed. For instance, studies have shown that the r2SCAN-D4 method provides a low mean absolute error and correct long-range behavior, making it well-suited for large-scale simulations of halogenated aromatic systems. ucl.ac.uk

High-Level Ab Initio Methods: For benchmark-quality accuracy in thermochemical properties, high-level quantum chemistry composite methods are employed. bohrium.comwikipedia.org Methods like W1X-2 have been used to calculate chemically accurate bond energies for sets of polycyclic aromatic (halo)hydrocarbons, providing reliable reference data for calibrating more cost-effective methods. bohrium.com

Machine Learning Frameworks: A novel direction in computational chemistry is the application of machine learning (ML) and artificial intelligence. The HD-GEM (Hybrid Dynamic Graph-based Ensemble Model) is a machine learning framework that integrates graph neural networks and molecular fingerprints to predict properties like the toxicity of halogenated aromatic compounds. oup.com This approach can analyze structure-property relationships across large datasets, identifying how factors like the degree and type of halogenation influence a compound's characteristics. oup.com Such models represent a powerful tool for screening and designing new halogenated compounds with desired properties.

These advanced computational tools provide researchers with the ability to model halogenated aromatic systems like this compound with greater fidelity, leading to a more profound understanding of their chemical behavior and potential applications.

Table 2: Advanced Computational Methods for Halogenated Aromatic Systems

| Computational Method | Primary Application | Relevance to Halogenated Systems |

|---|---|---|

| Dispersion-Corrected DFT (e.g., r2SCAN-D4) | Calculation of interaction energies and geometries. ucl.ac.uk | Accurately models non-covalent interactions like halogen bonding and π-π stacking. ucl.ac.uk |

| High-Level Composite Methods (e.g., W1X-2) | Benchmark calculations of thermochemical energies. bohrium.com | Provides highly accurate reference data for bond energies in halogenated PAHs. bohrium.com |

| Machine Learning Models (e.g., HD-GEM) | Prediction of structure-property relationships (e.g., toxicity). oup.com | Enables rapid screening and analysis of large libraries of halogenated compounds. oup.com |

Environmental Chemistry and Degradation Pathways of Chlorinated Acenaphthene Compounds

Environmental Occurrence and Distribution of Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs)

Chlorinated Polycyclic Aromatic Hydrocarbons (ClPAHs) are a class of halogenated aromatic compounds that have garnered scientific attention due to their widespread presence and persistence in the environment. These compounds consist of a polycyclic aromatic hydrocarbon (PAH) structure with one or more chlorine atoms attached. Their environmental distribution is extensive, having been identified in various global environmental compartments.

ClPAHs are ubiquitously found as environmental contaminants in diverse media, including urban air, vehicle exhaust, snow, and sediments. wikipedia.org They are known to persist in soil and adsorb to particulate matter in the air. wikipedia.org The dominant process for their generation is the reaction of parent PAHs with chlorine during pyrosynthesis, a process common in combustion. wikipedia.org

Atmospheric ClPAHs are strongly influenced by seasonal variations and gas/particle partitioning. Concentrations of particulate ClPAHs in urban air tend to be higher during colder seasons and lower in warmer seasons. This seasonality also affects the molecular weight distribution, with lower molecular weight ClPAHs being more dominant in warmer months and higher molecular weight congeners prevailing in colder periods.

Research has quantified ClPAHs in various environmental samples. They have been detected in fly ash from waste incineration facilities, emissions from coal-fired plants, and workshop floor dust near electronic waste recycling facilities. wikipedia.org

Table 1: Examples of ClPAH Concentrations in Environmental Media

| Compound | Medium | Concentration |

|---|---|---|

| Monochlorinated Phenanthrenes (ClPhes) | Tap Water | ng/L levels |

| Dichlorinated Phenanthrenes (Cl2Phes) | Tap Water | ng/L levels |

| Monochlorinated Fluoranthenes (ClFluos) | Tap Water | ng/L levels |

| Dichlorinated Fluoranthenes (Cl2Fluos) | Tap Water | ng/L levels |

The contamination of water and food with ClPAHs is a significant pathway for potential human exposure.

Water Supplies: ClPAHs have been commonly detected in tap water. wikipedia.org Their presence is often not from the raw water source but is a consequence of the water treatment process itself. Chlorine, a widely used disinfectant, can react with parent PAHs present as organic micropollutants in the source water to form various chlorinated derivatives. researchgate.nettandfonline.com Studies have identified monochlorinated and dichlorinated derivatives of compounds like naphthalene (B1677914), phenanthrene (B1679779), and fluoranthene (B47539) in tap water at concentration levels in the range of 10⁻² to 10⁻¹ ng/L. researchgate.net The parent PAH, acenaphthene (B1664957), is also a known contaminant in some drinking water sources. health.state.mn.us

Food Matrices: ClPAHs can be unintentionally generated in foods during cooking processes. nih.gov An analytical method for the simultaneous determination of PAHs and ClPAHs was developed for lipid-rich foods, which identified several congeners in grilled fish and meats. nih.govresearchgate.net For example, 9-monochlorinated phenanthrene (9-ClPhe), 3-monochlorinated fluoranthene (3-ClFlu), 8-monochlorinated fluoranthene (8-ClFlu), and 1-monochlorinated pyrene (B120774) (1-ClPyr) have been detected in grilled foods, with concentrations ranging from below the limit of quantitation to 0.16 ng/g. nih.gov Interestingly, concentrations of ClPAHs were found to be significantly higher in gas-grilled meats compared to charcoal-grilled meats, a pattern attributed to the different reaction temperatures. nih.govresearchgate.net

A 2024 study investigated ClPAHs in salt-tolerant rice, finding that their concentrations were significantly greater than in normal rice. acs.org The study also observed that the process of cooking led to a notable increase (210–1120%) in ClPAH content, suggesting a cooking-induced chlorination of the parent PAHs already present in the rice. acs.org

Formation Mechanisms of ClPAHs in Environmental Systems

The formation of ClPAHs in the environment occurs through two primary pathways: as byproducts of high-temperature anthropogenic activities and through the chemical transformation of parent PAHs in aquatic systems.

The predominant source of ClPAHs in the environment is the incomplete combustion of organic matter in the presence of a chlorine source. wikipedia.org This process, known as pyrosynthesis, is common to the formation of both PAHs and other chlorinated compounds like dioxins. wikipedia.org Major anthropogenic sources include:

Waste Incineration: Municipal and industrial waste incinerators are significant sources, releasing ClPAHs into the atmosphere via fly ash and flue gas. wikipedia.org

Fossil Fuel Combustion: Emissions from the burning of coal in power plants and other industrial applications contribute to environmental ClPAH loads. wikipedia.orgnih.gov The chlorine content in the coal can facilitate the formation of larger PAH rings during combustion. nih.gov

Vehicle Emissions: Automobile exhaust is another documented source of ClPAHs in urban environments. wikipedia.org

Biomass Burning: The incomplete combustion of biomass, such as wood, can produce PAHs, and if a chlorine source is available, ClPAHs can also be formed. nih.gov

Thermal Decomposition of Polymers: The pyrolysis of chlorine-containing polymers, such as polyvinyl chloride (PVC), can produce chlorinated aromatic hydrocarbons as decomposition byproducts. acs.orgmdpi.com

These high-temperature processes generate PAH radicals and other reactive species that can readily react with chlorine to form a wide array of chlorinated congeners.

A significant secondary pathway for ClPAH formation occurs in aquatic environments, particularly during water disinfection processes. tandfonline.com Parent PAHs are ubiquitous pollutants in surface and groundwater, originating from atmospheric deposition and runoff. who.int When chlorine is added to this water as a disinfectant, it can react with the dissolved PAHs. tandfonline.com This electrophilic substitution reaction replaces hydrogen atoms on the aromatic rings of the PAHs with chlorine atoms, leading to the in-situ formation of ClPAHs in treated drinking water. researchgate.net This mechanism explains the detection of various ClPAHs in finished tap water that were absent in the original raw water source. researchgate.net

Heterogeneous Phototransformation and Photodegradation Mechanisms

Once released into the environment, ClPAHs are subject to various transformation and degradation processes. Photodegradation, the breakdown of compounds by light, is a key mechanism influencing their environmental fate and persistence.

The photochemical degradation of ClPAHs has been studied to simulate their fate on aerosol surfaces and in solution. nih.gov Research shows that the decay of ClPAHs under ultraviolet irradiation generally follows first-order reaction rate kinetics. nih.gov The stability and photolysis rate of a ClPAH are highly dependent on the structure of its parent PAH. For instance, chlorophenanthrenes and 1-chloropyrene (B1222765) were found to have higher photolysis rates than their corresponding parent PAHs. nih.gov Conversely, other compounds like chlorofluoranthenes, 7-chlorobenz[a]anthracene, and 6-chlorobenzo[a]pyrene (B1618961) were more stable under irradiation compared to their non-chlorinated parent molecules. nih.gov

The mechanism of degradation often involves dechlorination, where the chlorine atom is cleaved from the aromatic ring. nih.gov This can be followed by oxidation of the PAH structure. nih.gov For example, studies of chlorinated phenanthrenes identified oxidation occurring at positions on the molecule with the highest frontier electron density. nih.gov The photo-irradiation of PAHs in a brine solution has also been shown to produce chlorinated photoreaction products, such as 1-chloropyrene from pyrene and 6-chlorobenzo[a]pyrene from benzo[a]pyrene, indicating that photochlorination can also be a formation pathway under specific environmental conditions. researchgate.net

Influence of Environmental Factors: Sunlight Duration, Temperature, Humidity, and Oxidant Concentrations on Transformation Rates

The transformation of chlorinated aromatic compounds in the environment is significantly influenced by abiotic factors. While specific data for 5,6-dichloroacenaphthene is limited, the behavior of related compounds provides insight into its likely environmental fate.

Sunlight and Oxidants: Photodegradation is a critical pathway for the breakdown of polycyclic aromatic hydrocarbons (PAHs) and their chlorinated derivatives. The presence of sunlight can initiate direct photolysis. For the related compound acenaphthylene (B141429), treatments combining UV radiation, ozone, and hydrogen peroxide have been shown to be effective in its removal from water. nih.gov Ozonation, in particular, results in high elimination rates, with or without the presence of hydrogen peroxide. nih.gov The degradation of the parent compound, acenaphthene, is also achieved through ozonation, which breaks down the molecule and can increase its biodegradability. nih.gov For other chlorinated hydrocarbons, photocatalytic degradation efficiency is influenced by the type of light source and the presence of catalysts. eeer.org Hydroxyl radicals (•OH) play a central role in the atmospheric and aquatic oxidation of these compounds. acs.orgnsf.gov

Humidity: Relative humidity can affect the rate of photocatalytic degradation. For some chlorinated compounds like trichloroethylene (B50587) (TCE) and tetrachloroethylene (B127269) (PCE), degradation efficiencies have been observed to decrease as relative humidity increases. eeer.org This is because water vapor can compete with the pollutant for active sites on the photocatalyst surface.

Temperature: Temperature influences reaction rates, with higher temperatures generally leading to faster degradation. For instance, the copper-catalyzed oxidation of HCl, a process related to the formation and degradation of chlorinated compounds, occurs at temperatures between 360–450 °C. mdpi.com While environmental temperatures are much lower, the principle of temperature-dependent reaction kinetics still applies to degradation pathways.

Table 1: Environmental Factors Affecting Degradation of Acenaphthene and Related Compounds

| Environmental Factor | Influence on Transformation Rate | Example Compound(s) | Source |

|---|---|---|---|

| Sunlight (UV Radiation) | Initiates direct photolysis and hydroxyl radical formation, leading to degradation. | Acenaphthylene | nih.gov |

| Oxidants (Ozone, H₂O₂) | Significantly increases the rate of chemical oxidation. | Acenaphthene, Acenaphthylene | nih.govnih.gov |

| Humidity | Can decrease photocatalytic degradation efficiency by competing for active sites. | Trichloroethylene (TCE), Tetrachloroethylene (PCE) | eeer.org |

| Temperature | Generally, higher temperatures increase the rate of chemical reactions. | General Chlorinated Compounds | mdpi.com |

Dehalogenation and Oxidation Pathways of Chlorinated Aromatic Rings

The degradation of chlorinated aromatic compounds like this compound typically involves dehalogenation and oxidation of the aromatic structure.

Dehalogenation: This process involves the removal of chlorine atoms from the aromatic ring. Reductive dehalogenation is a key initial step, particularly under anaerobic conditions. acs.orgoup.com In this process, the chlorine atom is replaced by a hydrogen atom. This can be mediated by various chemical or biological systems. For some chlorinated compounds, this process makes the molecule less electron-negative and more susceptible to subsequent oxidation. acs.org

Oxidation: Following dehalogenation, or sometimes occurring concurrently, the aromatic ring is subject to oxidation. acs.org Oxidative halogenation is the reverse reaction of reductive dehalogenation. oup.com The introduction of hydroxyl groups onto the aromatic ring is a common oxidative step, often mediated by powerful oxidants like hydroxyl radicals (•OH). acs.org This hydroxylation can lead to the opening of the aromatic ring, breaking it down into smaller, short-chain aliphatic acids. acs.org Ultimately, this can lead to the complete mineralization of the compound into carbon dioxide, water, and inorganic chlorides.

Biodegradation Processes and Microbial Activities

Microbial activity is a crucial component in the natural attenuation of chlorinated organic compounds in the environment. Both aerobic and anaerobic processes contribute to the breakdown of these persistent pollutants.

Aerobic Degradation Mechanisms and Microbial Consortium Effects

Under aerobic conditions, microorganisms can degrade chlorinated compounds through metabolic or cometabolic pathways.

Metabolic and Cometabolic Oxidation: In metabolic degradation, the microorganism uses the chlorinated compound as a source of carbon and energy. nih.govmdpi.com In cometabolism, the degradation occurs fortuitously by enzymes produced by the microorganism for the breakdown of other substrates, such as methane (B114726) or ammonia. usgs.govmdpi.com Aerobic bacteria, like methane-oxidizers (methanotrophs), can fortuitously oxidize chlorinated ethenes. mdpi.com While highly chlorinated compounds are less susceptible to aerobic degradation, the lesser chlorinated derivatives that may be formed from this compound could be more readily degraded aerobically. mdpi.comunimi.it

Microbial Consortium Effects: The complete degradation of complex chlorinated compounds often requires the synergistic action of a diverse microbial consortium. Different species within the community may carry out different steps of the degradation pathway. The presence of appropriate microbial populations, such as those known to degrade chlorinated solvents, is essential for effective biodegradation in contaminated aquifers. usgs.gov

Anaerobic Degradation Pathways in Sediments and Groundwater

Anaerobic environments, such as those found in sediments and deep groundwater, provide favorable conditions for the reductive dehalogenation of highly chlorinated compounds.

Reductive Dechlorination: This is the primary degradation pathway for many chlorinated compounds under anaerobic conditions. researchgate.net Microorganisms use the chlorinated compound as an electron acceptor in a process called organohalide respiration. mdpi.comunimi.it This process involves the sequential removal of chlorine atoms, which are replaced by hydrogen atoms. For chlorinated ethenes, this leads to the formation of less chlorinated and ultimately non-toxic products like ethene. mdpi.commdpi.com It is plausible that this compound undergoes a similar stepwise dechlorination in anaerobic settings.

Influencing Factors: The effectiveness of anaerobic degradation is dependent on the geochemical conditions. For instance, sulfate-reducing and methanogenic conditions have been shown to be conducive to the reductive dechlorination of chlorinated solvents. usgs.govnih.gov The degradation of chloroaromatic compounds has been observed most frequently in methanogenic enrichments. nih.gov

Environmental Transport and Persistence Studies

The environmental mobility and persistence of this compound are determined by its physicochemical properties and its interactions with environmental media.

Particle Association and Atmospheric Transport Behavior

Like other PAHs, chlorinated acenaphthenes are expected to have low water solubility and a tendency to adsorb to particulate matter. health.state.mn.usmdpi.com

Particle Association: Due to their hydrophobic nature, compounds like acenaphthene stick to small particles in the air, soil, and sediment. health.state.mn.usmdpi.com This association with particles is a key factor in their environmental transport. In aquatic systems, the transport of these pollutants is strongly linked to the movement of suspended particles. mdpi.com

Atmospheric Transport: Once associated with fine atmospheric particles, these compounds can be transported over long distances. nih.gov The distribution of PAHs in the atmosphere is divided between the gas phase and the particle phase, with higher molecular weight compounds, which would include this compound, being major contributors to the particulate phase. researchgate.net The transport and deposition of these particle-associated pollutants are influenced by meteorological conditions and atmospheric chemistry. nih.gov Aerosol particles, including those carrying pollutants, play a significant role in air quality and climate, particularly in coastal and urban areas. mdpi.com

Table 2: Predicted Environmental Behavior of this compound based on Related Compounds

| Process | Expected Behavior of this compound | Basis for Prediction (Related Compounds) | Source |

|---|---|---|---|

| Association with Particles | High affinity for sorption to soil, sediment, and atmospheric particles. | Acenaphthene, general PAHs | health.state.mn.usmdpi.com |

| Atmospheric Transport | Likely to be transported long distances while associated with atmospheric particles. | General PAHs | researchgate.net |

| Persistence | Expected to be persistent, with degradation occurring slowly via abiotic and biotic pathways. | General Chlorinated Aromatic Compounds | acs.orgnih.gov |

Identification and Fate of Environmental Degradation Products and Metabolites

The environmental persistence of a contaminant is determined by its resistance to various degradation processes. For this compound, as with other chlorinated aromatic compounds, the primary degradation pathways are expected to be microbial degradation and photodegradation. These processes can lead to the formation of various transformation products and metabolites, which may have their own distinct environmental fates and toxicological profiles.